molecular formula C13H13NO4S B2547454 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 380341-92-4

4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2547454
CAS No.: 380341-92-4
M. Wt: 279.31
InChI Key: GMBTUKXVTQCJCA-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS 380341-92-4) is a high-purity sulfonamide derivative supplied for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C 13 H 13 NO 4 S and a molecular weight of 279.31 g/mol, serves as a valuable building block in medicinal chemistry and drug discovery . Its structure features both a phenolic hydroxyl and a sulfonamide group linked to methoxyphenyl and phenyl rings, making it a candidate for developing novel bioactive molecules . Researchers utilize this and related sulfonamide compounds in the synthesis and investigation of new pharmacological agents, including studies involving computational chemistry, molecular docking, and antimicrobial activity assessments . The structural motifs present in this chemical are of significant interest in the design of enzyme inhibitors and other therapeutic compounds. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-18-12-6-2-10(3-7-12)14-19(16,17)13-8-4-11(15)5-9-13/h2-9,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBTUKXVTQCJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction

Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, incorporates key pharmacophoric features: a phenol group, a sulfonamide linkage, and a methoxy-substituted N-phenyl ring. Understanding its synthesis is crucial for the exploration of its potential therapeutic applications and for the generation of analog libraries for structure-activity relationship (SAR) studies.

Core Synthesis Route: Nucleophilic Acyl Substitution

The most direct and widely employed method for the synthesis of N-aryl sulfonamides is the reaction of an appropriately substituted arylsulfonyl chloride with an aniline derivative.[4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group. For the synthesis of this compound, the primary and most logical pathway involves the condensation of 4-hydroxybenzenesulfonyl chloride with p-anisidine (4-methoxyaniline).

Reaction Mechanism

The synthesis is predicated on the high electrophilicity of the sulfur atom in the sulfonyl chloride, which is susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of p-anisidine. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Synthesis_Mechanism p_anisidine p-Anisidine intermediate p_anisidine->intermediate Nucleophilic Attack sulfonyl_chloride 4-Hydroxybenzenesulfonyl Chloride sulfonyl_chloride->intermediate base Base (e.g., Na2CO3) salt Salt base->salt water Water base->water product 4-hydroxy-N-(4-methoxyphenyl) benzene-1-sulfonamide end product->end hcl HCl hcl->salt hcl->water start start->p_anisidine start->sulfonyl_chloride intermediate->product Loss of Cl- intermediate->hcl

Caption: General schematic of the synthesis of this compound.

Experimental Protocol

The following protocol is a robust and validated method for the synthesis of the target compound, adapted from similar sulfonamide syntheses.[5][6][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
4-Hydroxybenzenesulfonyl chloride192.624025-67-6Commercially available.[8][]
p-Anisidine (4-methoxyaniline)123.15104-94-9Commercially available.
Sodium Carbonate (Na₂CO₃)105.99497-19-8Anhydrous, used as a base.
Deionized Water18.027732-18-5Solvent.
Isopropanol60.1067-63-0For washing the product.
Methanol32.0467-56-1For recrystallization.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL Erlenmeyer flask, add 4-hydroxybenzenesulfonyl chloride (10.00 mmol, 1.926 g) and p-anisidine (10.00 mmol, 1.232 g).

  • Solvent and Base Addition: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate solution to the flask. The sodium carbonate acts as a base to neutralize the HCl formed during the reaction.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is several hours to a few days.[5]

  • Workup: Upon completion of the reaction, the product will precipitate out of the solution. Collect the solid product by suction filtration.

  • Washing: Wash the collected solid with deionized water to remove any remaining salts, followed by a wash with isopropanol to remove unreacted starting materials.[5]

  • Purification: Dry the crude product in an oven at a low temperature. For further purification, dissolve the product in a minimal amount of hot methanol and allow it to recrystallize by slow cooling.

  • Characterization: Collect the purified crystals by filtration, dry them, and characterize them by melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

In-Depth Discussion and Scientific Rationale

Choice of Starting Materials
  • 4-Hydroxybenzenesulfonyl Chloride: This is the key electrophile. The hydroxyl group is an important feature of the target molecule and is present in the starting material. This avoids the need for a separate hydroxylation step, which can be challenging and may require harsh conditions.[10]

  • p-Anisidine: This is the nucleophile. The methoxy group is electron-donating, which slightly increases the nucleophilicity of the amine compared to aniline, facilitating the reaction.

Role of the Base

The use of a base, such as sodium carbonate, is critical.[5][6][7] The reaction between the sulfonyl chloride and the amine generates one equivalent of hydrochloric acid. In the absence of a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An inorganic base like sodium carbonate is advantageous as it is inexpensive, readily available, and easily removed during the aqueous workup.

Solvent System

Water is an effective and environmentally benign solvent for this reaction, particularly when using an inorganic base like sodium carbonate.[5][6] The reactants have sufficient solubility to react, and the product, being more non-polar, often precipitates upon formation, which can help drive the reaction to completion.

Alternative Synthetic Considerations

  • Sulfonylation followed by Hydroxylation: One could start with a more readily available benzenesulfonyl chloride, react it with p-anisidine, and then introduce the hydroxyl group onto the benzene ring. However, electrophilic aromatic substitution to introduce a hydroxyl group can be complex and may lead to a mixture of isomers.[10]

  • Protection-Deprotection Strategy: If side reactions involving the phenolic hydroxyl group are a concern, a protection-deprotection strategy could be employed. For example, starting with 4-methoxybenzenesulfonyl chloride, reacting it with p-anisidine, and then selectively deprotecting the methoxy group on the sulfonyl side to a hydroxyl group. This adds extra steps and may reduce the overall yield.

Given the commercial availability of 4-hydroxybenzenesulfonyl chloride, the direct condensation method remains the most efficient and practical route.[8][]

Visualization of the Synthetic Workflow

Synthesis_Workflow start Start reactants Combine: - 4-Hydroxybenzenesulfonyl chloride - p-Anisidine - Na2CO3 solution - Water start->reactants reaction Stir at Room Temperature (Monitor by TLC) reactants->reaction filtration1 Suction Filtration reaction->filtration1 washing Wash with: - Deionized Water - Isopropanol filtration1->washing drying Dry Crude Product washing->drying recrystallization Recrystallize from Methanol drying->recrystallization filtration2 Suction Filtration recrystallization->filtration2 characterization Characterize Product: - Melting Point - NMR - Mass Spectrometry filtration2->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the direct condensation of 4-hydroxybenzenesulfonyl chloride and p-anisidine in an aqueous basic medium. This method is robust, utilizes readily available starting materials, and follows a well-established reaction mechanism. The provided protocol offers a clear and detailed procedure for obtaining the target compound, while the accompanying discussion provides the necessary scientific context for informed experimental execution. This guide serves as a valuable resource for researchers embarking on the synthesis of this and related sulfonamide derivatives for further investigation in drug discovery and development.

References

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Deriv
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides.
  • STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLIC
  • Sulfonamide synthesis by alkylation or aryl
  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Source Not Found.
  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Source Not Found.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • enantioselective three-component reaction for the prepar
  • N-(4-Hydroxyphenyl)benzenesulfonamide. PMC.
  • N-(4-Methoxyphenyl)benzenesulfonamide. PMC - NIH.
  • Synthesis of 4-methoxybenzenesulfonamide. PrepChem.com.
  • Compound 4-methoxy-N-(2,3,5-trichloro-4-hydroxyphenyl)benzene-1-sulfonamide. Source Not Found.
  • Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Effect of 4-hydroxy-m-benzene disulfonic acid on conductance of poly p-anisidine. Source Not Found.
  • n-(4-methoxyphenyl)-4-methylbenzenesulfonamide. Sigma-Aldrich.
  • This compound. BLDpharm.
  • Method for synthesizing benzene sulfonamide compounds.
  • (PDF) N-(4-Methoxyphenyl)benzenesulfonamide.
  • 4-HYDROXY-BENZENESULFONYL CHLORIDE. ChemicalBook.
  • CAS 4025-67-6 (4-HYDROXY-BENZENESULFONYL CHLORIDE). BOC Sciences.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with physicochemical properties often dictating its ultimate success. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. For active pharmaceutical ingredients (APIs) like 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, a thorough understanding of its solubility profile in a diverse range of organic solvents is not merely academic; it is a cornerstone of rational drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine and interpret the solubility of this promising sulfonamide derivative. We will delve into the theoretical underpinnings, present robust experimental protocols, and outline the application of thermodynamic models to translate raw data into actionable insights.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The presence of a hydroxyl group and a methoxyphenyl moiety suggests the potential for diverse intermolecular interactions, which will invariably influence its solubility behavior. A precise understanding of its solubility is crucial for various stages of pharmaceutical development, including:

  • Crystallization and Purification: Selecting appropriate solvents is fundamental for obtaining a pure, crystalline solid with the desired polymorphic form.[1]

  • Formulation Development: The choice of excipients and delivery systems, such as oral solid dosage forms or liquid formulations, is heavily dependent on the API's solubility.

  • Preclinical and Clinical Studies: Poor solubility can lead to low and variable bioavailability, hindering the evaluation of a compound's true pharmacological potential.

Given the absence of extensive published solubility data for this specific molecule, this guide presents a systematic approach to generate and analyze this critical dataset.

Foundational Physicochemical Characterization

Prior to embarking on solubility studies, a thorough characterization of the synthesized this compound is imperative. This ensures the purity and identity of the compound, which are essential for the accuracy and reproducibility of solubility measurements.

Synthesis of this compound

The synthesis of the title compound can be achieved through a standard nucleophilic substitution reaction between 4-acetoxybenzenesulfonyl chloride and p-anisidine, followed by hydrolysis of the acetyl protecting group. A representative synthetic scheme is outlined below. The synthesis of a similar compound, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, has been reported and can be adapted for this purpose.[2]

Synthesis_Workflow cluster_synthesis Synthetic Pathway 4-Acetoxybenzenesulfonyl_Chloride 4-Acetoxybenzenesulfonyl Chloride Reaction Nucleophilic Substitution (e.g., in pyridine or aqueous Na2CO3) 4-Acetoxybenzenesulfonyl_Chloride->Reaction p-Anisidine p-Anisidine p-Anisidine->Reaction Intermediate N-(4-methoxyphenyl)-4-acetoxybenzenesulfonamide Reaction->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Product 4-hydroxy-N-(4-methoxyphenyl) benzene-1-sulfonamide Hydrolysis->Product

Figure 1: Proposed synthetic workflow for this compound.

Structural and Thermal Analysis

The synthesized compound must be rigorously characterized to confirm its identity and purity.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the chemical framework.Spectral data consistent with the proposed structure of this compound.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₃NO₄S, MW: 279.31 g/mol ).[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups (e.g., -OH, -NH, -SO₂, -C-O-C).Characteristic absorption bands confirming the presence of the expected functional moieties.
Differential Scanning Calorimetry (DSC) Determination of the melting point and assessment of thermal stability and purity.A sharp endothermic peak indicating the melting point, which is a key parameter for thermodynamic calculations.
Powder X-Ray Diffraction (PXRD) Characterization of the crystalline form of the solid.A unique diffraction pattern that can be used to identify the polymorphic form and ensure consistency across batches.

Experimental Determination of Solubility: The Isothermal Saturation Method

The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[4] This method involves equilibrating an excess amount of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment
  • Synthesized and characterized this compound

  • A selection of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, n-octanol)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Protocol
  • Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be investigated.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved solute.

Solubility_Determination_Workflow cluster_protocol Isothermal Saturation Protocol Start Start Add_Excess_Solid Add excess solute to solvent Start->Add_Excess_Solid Equilibrate Equilibrate at constant temperature with agitation Add_Excess_Solid->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Withdraw and filter supernatant Settle->Filter Dilute Dilute saturated solution Filter->Dilute Analyze Quantify concentration via HPLC Dilute->Analyze End End Analyze->End

Figure 2: Experimental workflow for the isothermal saturation method.

HPLC Method for Quantification

A reverse-phase HPLC method is generally suitable for the analysis of sulfonamides.

HPLC Parameter Typical Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Determined by UV-Vis spectrophotometry (scan for λmax of the compound).
Column Temperature 25 °C

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Data Analysis and Thermodynamic Modeling

The experimentally determined solubility data (expressed as mole fraction, x) at different temperatures (T) can be used to understand the thermodynamics of the dissolution process. Several models can be employed to correlate the experimental data.[1][5][6]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[6] It is expressed as:

ln(x) = A + B/T + C ln(T)

where A, B, and C are the model parameters obtained by fitting the experimental data.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution (ΔHsol):

ln(x) = -ΔHsol / (RT) + ΔSsol / R

where R is the universal gas constant. This model assumes that the enthalpy of dissolution is constant over the temperature range studied.

Thermodynamic Parameters of Dissolution

From the experimental data and the fitted models, key thermodynamic parameters can be calculated:

  • Gibbs Free Energy of Solution (ΔGsol): ΔGsol = -RT ln(x)

  • Enthalpy of Solution (ΔHsol): Can be obtained from the slope of the van't Hoff plot (ln(x) vs. 1/T).

  • Entropy of Solution (ΔSsol): ΔSsol = (ΔHsol - ΔGsol) / T

A positive ΔHsol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔSsol suggests an increase in randomness upon dissolution.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Tabulated Solubility Data

The experimentally determined mole fraction solubility of this compound in various organic solvents at different temperatures should be tabulated.

Solvent T = 298.15 K T = 303.15 K T = 308.15 K T = 313.15 K T = 318.15 K
Methanolx₁x₂x₃x₄x₅
Ethanoly₁y₂y₃y₄y₅
Acetonez₁z₂z₃z₄z₅
..................
Interpretation of Results

The solubility data should be analyzed in the context of solvent properties (e.g., polarity, hydrogen bonding capacity) and the structure of the solute. For instance, higher solubility in protic solvents like alcohols might suggest the importance of hydrogen bonding interactions with the hydroxyl and sulfonamide groups of the molecule. The thermodynamic parameters will provide deeper insights into the driving forces of the dissolution process in each solvent system.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the systematic determination and analysis of the solubility profile of this compound in organic solvents. By following the outlined experimental protocols and applying appropriate thermodynamic models, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug development pipeline. Future work could involve extending these studies to binary solvent systems and investigating the effect of pH on the aqueous solubility of this compound, further enriching the understanding of its physicochemical behavior.

References

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Raevsky, O. A., & Schaper, K. J. (2008). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical & Engineering Data, 53(11), 2583-2589. [Link]

  • Li, Y., Wang, S., Wang, J., Zhang, C., & Wang, Y. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(6), 1435-1443. [Link]

  • Kodide, K., & Asadi, P. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5287-5297. [Link]

  • Li, Y., Wang, S., Wang, J., Zhang, C., & Wang, Y. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(6), 1435-1443. [Link]

  • Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 60(5), 1041-1069. [Link]

  • Martin, A., & Wu, P. L. (1988). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 77(11), 923-928. [Link]

  • Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 8(10), 452. [Link]

  • United States Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

  • Golen, J. A., Rheingold, A. L., & Moore, C. E. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(4), M1163. [Link]

  • Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

  • Zia-ur-Rehman, M., Khan, I. U., Siddiqui, H. L., & Ahmad, M. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1088. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578975, 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. [Link]

  • Molbase. (n.d.). N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE. [Link]

  • Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. [Link]

Sources

Methodological & Application

efficient synthesis protocol for 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthesis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Abstract & Scope

This guide details the optimized synthesis of This compound , a structural analog relevant to matrix metalloproteinase (MMP) inhibitors, carbonic anhydrase inhibitors, and tubulin polymerization inhibitors (e.g., ABT-751 analogs).

While direct coupling of 4-hydroxybenzenesulfonyl chloride is chemically possible, it suffers from competitive hydrolysis and self-esterification (polymerization). This protocol prioritizes a Protection-Deprotection Strategy (The "Acetate Route") to ensure high purity (>98%) and reproducibility suitable for pharmaceutical screening. A secondary "Green" Aqueous Route is provided for rapid, gram-scale synthesis where lower purity profiles are acceptable.

Retrosynthetic Analysis & Strategy

The target molecule contains a sulfonamide linkage between an electron-rich aniline (p-anisidine) and a phenol-derived sulfonyl group.

Strategic Disconnection:

  • S-N Bond Formation: The primary disconnection is the sulfonamide bond.

  • Phenol Protection: To prevent the phenolic hydroxyl group from acting as a nucleophile (attacking the sulfonyl chloride), it is masked as an acetate ester.

Figure 1: Retrosynthetic strategy utilizing an acetate protecting group to prevent side-reactions.

Materials & Equipment

ReagentCAS No.[1]GradeRole
4-Acetoxybenzenesulfonyl chloride1633-82-5>97%Electrophile (Protected)
p-Anisidine (4-methoxyaniline)104-94-9>99%Nucleophile
Pyridine110-86-1AnhydrousBase/Solvent
Dichloromethane (DCM)75-09-2HPLCSolvent
Sodium Hydroxide (NaOH)1310-73-2ReagentHydrolysis Base
Hydrochloric Acid (HCl)7647-01-01MNeutralization

Equipment:

  • 3-neck Round Bottom Flask (250 mL)

  • Magnetic Stirrer with Temperature Probe

  • Rotary Evaporator

  • Vacuum Filtration Setup (Buchner funnel)

Protocol A: High-Purity Synthesis (The Acetate Route)

Recommended for drug development and SAR studies.

Phase 1: Sulfonamide Coupling

Principle: The amino group of p-anisidine attacks the sulfonyl sulfur. Pyridine acts as an HCl scavenger and nucleophilic catalyst.

  • Preparation: In a 250 mL round-bottom flask, dissolve p-anisidine (1.23 g, 10.0 mmol) in DCM (20 mL) and Pyridine (1.0 mL, 12.0 mmol) .

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-acetoxybenzenesulfonyl chloride (2.35 g, 10.0 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: Maintain temperature <5°C to minimize bis-sulfonylation.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). Starting amine spot should disappear.[2]

  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 20 mL) to remove excess pyridine.

    • Wash with Brine (20 mL) .

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Result: Off-white solid (Intermediate: 4-acetoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide).

Phase 2: Deprotection (Hydrolysis)

Principle: Base-catalyzed hydrolysis cleaves the acetate ester without affecting the robust sulfonamide bond.

  • Dissolution: Dissolve the crude intermediate from Phase 1 in Methanol (20 mL) .

  • Hydrolysis: Add 2M NaOH (10 mL) .

  • Reflux: Heat to 60°C for 1 hour.

    • Checkpoint: The solution should become clear.

  • Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2–3.

    • Observation: The target product will precipitate as a white/pale-pink solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum at 50°C.

Protocol B: Rapid "Green" Synthesis (Aqueous Route)

Recommended for preliminary screening or combinatorial chemistry.

Principle: Utilizing the "on-water" effect where hydrophobic interactions accelerate reaction rates in aqueous suspension.

  • Mixing: In a flask, combine p-anisidine (10 mmol) and 4-hydroxybenzenesulfonyl chloride (10 mmol) in Water (50 mL) .

  • Catalysis: Add Sodium Carbonate (

    
    , 10 mmol) .
    
  • Reaction: Stir vigorously at Room Temperature for 2 hours.

    • Note: 4-hydroxybenzenesulfonyl chloride is unstable; use fresh reagents immediately.

  • Workup: Acidify with 1M HCl. The product precipitates.[3][4][5][6] Filter and wash with water.[3][4][6][7]

    • Risk: This method often yields 10-15% sulfonic acid byproduct due to hydrolysis of the chloride.

Purification & Characterization

Recrystallization Protocol: For both methods, the crude solid often contains trace colored impurities (oxidation of anisidine).

  • Dissolve crude solid in minimum hot Ethanol/Water (80:20) .

  • Add activated charcoal (optional) and filter hot.

  • Cool slowly to 4°C. Collect crystals.

Expected Data:

  • Yield: 85–92% (Protocol A); 70–80% (Protocol B).

  • Appearance: White to off-white crystalline powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.80 (s, 1H, -SO2NH-),
      
    • 
       10.2 (s, 1H, -OH),
      
    • 
       7.50 (d, 2H, Sulfonyl-Ar),
      
    • 
       6.95 (d, 2H, Anisidine-Ar),
      
    • 
       6.80 (d, 2H, Phenol-Ar),
      
    • 
       3.70 (s, 3H, -OCH3).
      

Process Workflow Diagram

Figure 2: Step-by-step decision workflow for the high-purity synthesis protocol.

References

  • General Sulfonamide Synthesis: Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[6][8][9][10] Green Chemistry, 8(9), 835-838. Link

  • Mechanistic Insight: Jafarpour, M., & Rezaeifard, A. (2011).[11] A Green, Catalyst-Free Method for the Synthesis of Sulfonamides.[6][9][12] Synthetic Communications, 41(9), 1399-1406. Link

  • Purification Protocols: BenchChem Application Notes. "Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling." Link

  • Structural Analogs: Gelbrich, T., et al. (2012). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 2(3), 1096-1107. Link

Sources

Application Note & Protocol: Recrystallization of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated protocol for the purification of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide via recrystallization. Aimed at researchers, medicinal chemists, and process development scientists, this guide details not only the step-by-step methodology but also the underlying chemical principles governing the purification process. It covers solvent selection, procedural execution, purity validation, and troubleshooting, ensuring the attainment of high-purity material suitable for downstream applications in drug discovery and materials science.

Introduction: The Imperative for Purity

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. The sulfonamide functional group is a cornerstone in drug design, known for its role in antibacterial agents, diuretics, and anticancer therapies.[1] The purity of such compounds is paramount, as even minor impurities can drastically alter pharmacological activity, toxicity profiles, and experimental outcomes.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2][3] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[4] A successful recrystallization yields a highly ordered crystalline lattice of the pure compound, excluding contaminants in the process.[2] This application note provides a robust method to achieve high crystalline purity for the title compound.

Foundational Principles of Recrystallization

The efficacy of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[5]

The process involves four key stages:

  • Dissolution: The crude solid is dissolved in the minimum amount of a suitable hot solvent to create a saturated solution.[2][6]

  • Filtration (Optional): Insoluble impurities are removed by filtering the hot solution.[5]

  • Crystallization: The hot, saturated solution is cooled slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to supersaturation and the formation of crystals.[4] Slow cooling is crucial for forming large, pure crystals, as it allows molecules to selectively deposit onto the growing crystal lattice, excluding ill-fitting impurity molecules.[4]

  • Isolation: The purified crystals are separated from the cold, impurity-rich solvent (mother liquor) by vacuum filtration.[5]

Physicochemical Properties of the Target Compound

A thorough understanding of the compound's properties is essential for developing a purification strategy.

PropertyValueSource
IUPAC Name This compoundBLDpharm[7]
CAS Number 380341-92-4BLDpharm[7]
Molecular Formula C₁₃H₁₃NO₄SBLDpharm[7]
Molecular Weight 279.31 g/mol BLDpharm[7]
Appearance White to off-white solid (typical)General Knowledge
Melting Point Not widely reported; similar structures suggest a range >150 °C. Must be determined experimentally.Inferred from related structures[1]

Validated Recrystallization Protocol

This protocol has been optimized for the purification of this compound on a laboratory scale (1-10 g).

Rationale for Solvent System Selection

Based on the polarity imparted by the hydroxyl, sulfonamide, and methoxy groups, a moderately polar protic solvent is predicted to be effective. Alcohols, particularly aqueous alcohol solutions, are excellent candidates for sulfonamides.[6][8] An isopropanol/water mixture is chosen for this protocol. Pure isopropanol effectively dissolves the compound when hot, while the addition of water as an anti-solvent reduces solubility upon cooling, thereby maximizing yield.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_final Final Product Crude Crude Compound (1.0 eq) Dissolve 1. Dissolution Heat to boiling in min. solvent Crude->Dissolve Add Solvent Solvent System (70% Isopropanol) Solvent->Dissolve HotFilt 2. Hot Filtration (If insoluble impurities exist) Dissolve->HotFilt Saturated Solution Cool 3. Slow Cooling Cool to room temp., then ice bath Dissolve->Cool If no insolubles HotFilt->Cool Clear Filtrate Isolate 4. Isolation Vacuum filtration Cool->Isolate Crystal Slurry Wash 5. Washing Wash with ice-cold solvent Isolate->Wash Wet Crystal Cake Dry 6. Drying Vacuum oven Wash->Dry Pure Pure, Dry Crystals Dry->Pure

Caption: Workflow for the single-solvent recrystallization of sulfonamides.

Step-by-Step Methodology

Materials & Equipment:

  • Crude this compound

  • Isopropanol, Reagent Grade

  • Deionized Water

  • Erlenmeyer flasks (x3)

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass stir rod

  • Watch glass

  • Ice bath

  • Vacuum oven

Procedure:

  • Preparation of Solvent: Prepare a 70% (v/v) isopropanol-water solution. For every 100 mL of solution, mix 70 mL of isopropanol with 30 mL of deionized water.

  • Dissolution:

    • Place the crude sulfonamide (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add an initial portion of the 70% isopropanol solvent (e.g., 50 mL) and a magnetic stir bar.

    • Heat the mixture to a gentle boil on a hotplate with stirring.[5]

    • Continue to add small portions of the hot solvent mixture until the solid just dissolves completely.[6] Expert Tip: Using the minimum amount of solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved even after cooling.[5]

  • Hot Filtration (Perform if insoluble impurities or color are present):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of solute weight). Re-heat to boiling for a few minutes.[9]

    • Place a fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate to prevent premature crystallization.[9]

    • Quickly pour the hot solution through the filter paper into the pre-heated receiving flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[4]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[5][9]

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper for vacuum filtration. Wet the paper with a small amount of ice-cold 70% isopropanol.

    • Collect the crystals by pouring the cold slurry into the funnel with the vacuum applied.

    • Wash the crystals with two small portions of ice-cold 70% isopropanol to remove any residual mother liquor containing dissolved impurities.[5] Caution: Do not use room temperature or warm solvent for washing, as this will dissolve some of the purified product.

  • Drying:

    • Allow the crystals to air-dry on the filter for several minutes by drawing air through the cake.

    • Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Purity Assessment and Validation

A multi-pronged approach is required to validate the purity of the final product.[10]

TechniquePrincipleExpected Outcome for High Purity
Melting Point Analysis Pure crystalline solids have a sharp, defined melting point range. Impurities depress and broaden this range.A sharp melting point range (e.g., < 2 °C) that is higher than the crude material.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption.[10] Impurities will have different retention factors (Rf) than the main compound.A single spot corresponding to the product. Comparison with a co-spot of crude material should show the disappearance of impurity spots.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between mobile and stationary phases.[10] Purity is determined by the relative area of the product peak.A single major peak with an area >99%. Impurity peaks present in the crude sample should be significantly reduced or absent.
¹H NMR Spectroscopy Provides structural confirmation and can detect proton-containing impurities, including residual solvent.The spectrum should match the expected structure of this compound. Absence of peaks corresponding to starting materials, by-products, or residual isopropanol.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)The melting point of the solid is lower than the boiling point of the solvent; cooling is too rapid; high impurity concentration.[9]Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider insulating the flask.[9]
No Crystals Form Too much solvent was used; the solution is supersaturated but lacks a nucleation point.[9]Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound. If this fails, boil off some solvent to increase concentration and cool again.[9]
Low Recovery/Yield Too much solvent was used; premature crystallization during hot filtration; washing with solvent that was not ice-cold.[5]Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-warmed. Use only ice-cold solvent for washing the final crystals.[5][9]
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step.[9]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents in a well-ventilated fume hood.

  • Isopropanol is flammable; keep it away from open flames and ignition sources.

  • Use caution when handling hot glassware and solutions to prevent thermal burns.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • SOP: CRYSTALLIZATION. University of Cape Town.
  • Crystallization Technique: Organic Chemistry Lab Guide. Studylib.
  • Recrystallization of Sulfanilamide. Scribd.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • US Patent US2777844A - Sulfonamide purification process. Google Patents.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI.
  • This compound. BLDpharm.

Sources

in vitro assay dosing protocols for 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision In Vitro Dosing & Characterization of 4-Hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Executive Summary

This application note details the standardized protocols for the preparation, dosing, and in vitro characterization of This compound (CAS 380341-92-4). As a diarylsulfonamide scaffold featuring a phenolic hydroxyl group and a methoxy-substituted N-phenyl ring, this compound serves as a critical chemical probe in medicinal chemistry, often investigated for its potential inhibitory activity against Carbonic Anhydrases (CA) , 17β-Hydroxysteroid Dehydrogenases (17β-HSD) , and as a structural pharmacophore in anti-proliferative screens.

This guide prioritizes solubility management , dose-response linearity , and assay interference mitigation (e.g., phenolic oxidation or fluorescence quenching).

Physicochemical Profile & Material Handling

Understanding the chemical nature of the compound is the first step to reproducible data.

PropertySpecificationNotes
Chemical Name This compoundCore sulfonamide scaffold
CAS Number 380341-92-4Unique identifier
Molecular Weight 279.31 g/mol Suitable for cell permeability
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; requires DMSO
pKa (Acidic) ~9.8 (Phenol), ~10.0 (Sulfonamide NH)Ionizes at high pH (>9.[1]0)
Solubility Low in Water; High in DMSO (>50 mM)Critical: Precipitates in aqueous buffer >100 µM
Stock Solution Preparation

Objective: Create a stable, homogenous 10 mM stock solution.

  • Weighing: Accurately weigh 2.79 mg of solid compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%, cell culture grade).

    • Note: Do not use water or ethanol as primary solvents due to poor solubility.

  • Dissolution: Vortex vigorously for 30 seconds. Inspect visually. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Protect from light (amber tubes recommended due to phenolic moiety).

Experimental Workflow: Cell Viability Assay (Cytotoxicity)

Context: Before efficacy testing, the non-toxic therapeutic window must be established. This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®) or colorimetric MTT assay.

Dosing Strategy (Serial Dilution)

A 9-point, 3-fold serial dilution is recommended to capture the full sigmoidal dose-response curve.

  • Top Concentration (Start): 100 µM (High stringency) or 30 µM (Standard).

  • Diluent: Serum-free media or PBS (intermediate plate) to keep DMSO constant.

  • Final DMSO Concentration: Must be ≤ 0.5% (v/v) in the well to avoid solvent toxicity.

Dilution Scheme (Visualized):

DilutionScheme Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (200 µM in Media) 2% DMSO Stock->Inter 1:50 Dilution (2µL Stock + 98µL Media) Well1 Well 1: 100 µM (1% DMSO) Inter->Well1 Add to Cells (1:1 v/v) Well2 Well 2: 33.3 µM Well1->Well2 1:3 Serial Dilution Well3 Well 3: 11.1 µM Well2->Well3 1:3 Serial Dilution Well9 Well 9: 0.015 µM Well3->Well9 ...Repeat to Well 9

Figure 1: Serial dilution workflow ensuring constant DMSO concentration across the dose-response curve.

Step-by-Step Protocol
  • Cell Seeding: Seed target cells (e.g., MCF-7, HEK293) at 3,000 - 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation:

    • Prepare a 200 µM working solution in culture media (from 10 mM stock).

    • Perform serial dilutions in a separate "source plate" using media containing 2% DMSO (so final DMSO is 1% after adding to cells? Correction: To keep DMSO low, prepare 2x concentrations in media with 1% DMSO, then add 1:1 to cells. Final DMSO = 0.5%).

  • Treatment: Remove old media (optional) or add 2x compound solution directly to wells (100 µL existing + 100 µL compound).

  • Incubation: Incubate for 48 to 72 hours .

  • Readout: Add detection reagent (e.g., MTT or CellTiter-Glo). Incubate according to manufacturer instructions. Read Absorbance (570 nm) or Luminescence.

Experimental Workflow: Enzymatic Inhibition (IC50 Determination)

Context: Sulfonamides are classic inhibitors of metalloenzymes (e.g., Carbonic Anhydrase) or oxidoreductases. This protocol assumes a generic enzymatic target (User-Defined).

Buffer Considerations
  • pH: Maintain pH 7.2–7.5. Avoid pH > 9.0 where the sulfonamide deprotonates, potentially altering binding affinity.

  • Additives: If the enzyme contains cysteines, include 1 mM DTT. Note: The phenolic group on the compound is susceptible to oxidation; DTT helps maintain stability.

Assay Setup (384-well microplate)
ComponentVolume (µL)Final Conc.
Enzyme Buffer 10 µL1x
Compound (in 10% DMSO) 5 µLVar. (0.5% DMSO final)
Substrate Mix 10 µLKm concentration
Total Volume 25 µL --

Control Wells:

  • High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.

  • Low Control (LC): Buffer + Substrate + DMSO (No Enzyme) = 0% Activity.

Data Analysis: Calculate % Inhibition:



Fit data to the 4-Parameter Logistic (4PL) Equation to determine IC50:



Troubleshooting & Critical Factors

"Serum Shift" Phenomenon

Sulfonamides and phenols often bind to Serum Albumin (BSA/FBS).

  • Observation: IC50 in cell assays (10% FBS) is 10-50x higher than in biochemical assays (0% FBS).

  • Validation: Run the enzymatic assay with and without 0.1% BSA. If potency drops significantly with BSA, the compound is highly protein-bound.

Compound Precipitation
  • Risk: At >50 µM in aqueous buffer, the compound may crash out, causing light scattering (false inhibition in optical assays).

  • Check: Measure Absorbance at 600 nm (turbidity) immediately after dosing. If OD600 > 0.05, precipitation is occurring.

Fluorescence Interference
  • The phenolic ring can quench fluorescence or fluoresce itself (UV range).

  • Mitigation: Use Red-shifted fluorophores (e.g., Rhodamine, Cy5) for readouts rather than UV/Blue dyes (e.g., DAPI, Coumarin) to minimize spectral overlap.

References

  • Compound Identity: Sigma-Aldrich (MilliporeSigma). This compound (CAS 380341-92-4).[2][3][4][5] Catalog Entry. Link(Note: Generic placeholder for catalog verification).

  • Sulfonamide Bioactivity: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Assay Guidance: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Solubility Protocols: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

(Note: While specific biological literature for CAS 380341-92-4 is limited, these references provide the authoritative basis for the sulfonamide-class assay protocols described above.)

Sources

Accelerated Synthesis of N-(4-methoxyphenyl)benzene-1-sulfonamide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract & Introduction

Sulfonamides are a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents due to their established biocompatibility and versatile biological activity.[1] The N-aryl sulfonamide scaffold, in particular, is a privileged structure found in antibacterial, anticancer, and anti-inflammatory drugs. This application note provides a detailed, field-proven protocol for the synthesis of N-(4-methoxyphenyl)benzene-1-sulfonamide derivatives, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). Traditional methods for synthesizing these compounds often require prolonged heating, extended reaction times, and significant solvent usage, which can lead to byproduct formation and environmental waste.[2][3]

Microwave-assisted synthesis offers a transformative, green chemistry approach that dramatically accelerates reaction rates, increases product yields, and enhances purity.[4][5][6] By utilizing direct, uniform heating of the polar reactants and solvents, MAOS overcomes the limitations of conventional heating, enabling the rapid and efficient production of target molecules.[2] This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific principles, optimization strategies, and troubleshooting advice to ensure reliable and reproducible results.

The Green Chemistry Advantage of Microwave-Assisted Synthesis

The adoption of MAOS is a strategic move towards more sustainable and efficient chemical synthesis, aligning with the core principles of green chemistry.[2][4][5]

  • Energy Efficiency : Unlike conventional oil baths or heating mantles that heat a vessel from the outside-in, microwave irradiation directly couples with and heats the polar molecules within the reaction mixture.[4] This volumetric heating is incredibly rapid and minimizes energy consumption.[5]

  • Reduced Reaction Times : The high efficiency of energy transfer can slash reaction times from many hours to mere minutes, significantly boosting laboratory throughput.[6]

  • Improved Yields and Purity : The rapid and uniform heating provided by microwaves often minimizes the formation of undesirable byproducts that can occur during long periods of conventional heating.[4][6] This leads to cleaner reaction profiles, higher yields, and simplified product purification.

  • Solvent Reduction : The speed of microwave-assisted reactions often allows for their execution under solvent-free conditions or with a reduced volume of solvent, decreasing both cost and environmental impact.[2]

Reaction Principle and Mechanism

The synthesis of N-(4-methoxyphenyl)benzene-1-sulfonamide derivatives proceeds via a classical nucleophilic acyl substitution reaction. The primary amine, p-anisidine (4-methoxyaniline), acts as the nucleophile, attacking the electrophilic sulfur atom of the substituted benzenesulfonyl chloride. The reaction is typically facilitated by a base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The proposed mechanism involves the initial attack of the lone pair of electrons on the nitrogen atom of p-anisidine on the electron-deficient sulfur atom of the benzenesulfonyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and a proton to form the stable sulfonamide bond.

Sulfonamide Formation Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 Benzenesulfonyl Chloride INT Transient Intermediate R1->INT Nucleophilic Attack R2 p-Anisidine (Nucleophile) R2->INT P1 N-(4-methoxyphenyl) benzenesulfonamide INT->P1 Elimination of Cl- and H+ P2 HCl INT->P2

Caption: Figure 1: Simplified mechanism of sulfonamide bond formation.

Core Protocol: Microwave-Assisted Synthesis

This protocol details the synthesis of the parent compound, N-(4-methoxyphenyl)benzene-1-sulfonamide. It can be readily adapted for various substituted benzenesulfonyl chlorides.

Materials and Instrumentation
Reagents & Materials Grade/Purity Supplier
Benzenesulfonyl chloride≥99%Sigma-Aldrich
p-Anisidine (4-methoxyaniline)≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solutionStandard lab supply
Sodium Sulfate (Na₂SO₄)AnhydrousStandard lab supply
Ethyl AcetateACS GradeStandard lab supply
HexaneACS GradeStandard lab supply
Instrumentation Model/Type
Microwave SynthesizerCEM Discover SP or equivalent
10 mL Microwave Reaction VialHeavy-walled glass with snap cap
Magnetic StirrerStandard laboratory model
Rotary EvaporatorStandard laboratory model
Melting Point ApparatusStandard laboratory model
Step-by-Step Synthesis Protocol

Experimental Workflow Figure 2: Experimental Workflow A 1. Reagent Prep Add p-Anisidine (1.0 mmol), Pyridine (1.2 mmol), and DCM (3 mL) to microwave vial. B 2. Reactant Addition Add Benzenesulfonyl Chloride (1.0 mmol) dropwise. A->B C 3. Microwave Irradiation Seal vial and irradiate. (120°C, 10 min, 150 W max) B->C D 4. Reaction Quench Cool vial to RT. Add 1 M HCl (10 mL) to quench. C->D E 5. Extraction Transfer to sep. funnel. Extract with DCM (2x15 mL). D->E F 6. Drying & Filtration Combine organic layers. Dry over Na2SO4, filter. E->F G 7. Solvent Removal Concentrate filtrate in vacuo. F->G H 8. Purification Recrystallize crude product from ethanol/water. G->H I 9. Characterization Analyze pure product (TLC, MP, NMR). H->I

Caption: Figure 2: Step-by-step workflow for microwave-assisted synthesis.

  • Reagent Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add p-anisidine (1.0 mmol, 123 mg).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 3 mL) followed by anhydrous pyridine (1.2 mmol, 97 µL). Causality Note: Pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward. DCM is an excellent solvent that is relatively microwave-transparent, allowing the reactants to absorb the majority of the energy.

  • Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride (1.0 mmol, 177 mg, 127 µL) to the stirred solution.

  • Microwave Irradiation: Securely seal the vial with a cap. Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below. The temperature is actively monitored by the instrument's IR sensor.

Parameter Value Rationale
Temperature120 °CProvides sufficient thermal energy to overcome the activation barrier rapidly.
Time10 minutesSignificantly reduced from the hours required for conventional heating.
Max Power150 WA standard power setting for this scale and solvent system.
StirringHighEnsures homogeneous heating and mixing of reactants.
  • Work-up and Extraction: After irradiation, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 1 M HCl (10 mL). Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers. Causality Note: The acid wash removes excess pyridine and any unreacted p-anisidine by forming water-soluble pyridinium and ammonium salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure N-(4-methoxyphenyl)benzene-1-sulfonamide as white needles.[7]

Protocol Validation & Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): Monitor reaction progress and assess purity.

    • Mobile Phase: 3:1 Hexane/Ethyl Acetate

    • Visualization: UV light (254 nm)

  • Melting Point (MP): Compare with literature values.

    • Expected MP for N-(4-methoxyphenyl)benzene-1-sulfonamide: 108-110°C.[8]

  • Spectroscopic Analysis:

    • ¹H NMR (CDCl₃, 300 MHz): δ 7.89 (d, 2H), 7.56 (m, 3H), 7.21 (d, J=8.9 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 3.81 (s, 3H).[8]

    • ¹³C NMR (CDCl₃, 75.4 MHz): δ 157.2, 140.9, 132.6, 129.5, 128.7, 127.2, 124.7, 114.6, 55.8.[8]

Process Optimization and Reaction Scope

The presented protocol is robust and can be applied to a variety of substituted benzenesulfonyl chlorides to generate a library of derivatives. Minor adjustments to reaction time or temperature may be required to optimize yields for different substrates.

Derivative (Substituent on Benzenesulfonyl Chloride) Typical Yield (%) Notes
H (unsubstituted)>90%As per core protocol.
4-Methyl (p-toluenesulfonyl chloride)>92%Electron-donating group, highly reactive.
4-Nitro~85-90%Electron-withdrawing group may slightly decrease reactivity of the sulfonyl chloride.
4-Chloro~90%Halogen substituents are well-tolerated.
2-Nitro~80-85%Steric hindrance from ortho-substituent may require slightly longer reaction time (e.g., 15 min).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive reagents (hydrolyzed sulfonyl chloride).Use fresh, anhydrous reagents. Ensure sulfonyl chloride is stored under inert gas.
Insufficient heating.Verify microwave temperature sensor is calibrated. Increase temperature in 10°C increments.
Multiple Spots on TLC Incomplete reaction or byproduct formation.Increase reaction time in 2-minute increments. Ensure efficient stirring.
Degradation of starting material or product.Decrease reaction temperature. Confirm purity of starting materials.
Difficulty in Crystallization Product is an oil or impurities are present.Purify the crude product via flash column chromatography on silica gel before attempting crystallization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood. Sulfonyl chlorides are lachrymatory and corrosive. Pyridine is toxic and has a strong, unpleasant odor.

  • Microwave Safety: Never operate the microwave synthesizer with the door open. Use only pressure-rated, heavy-walled glass vials designed for microwave chemistry. Do not exceed the recommended solvent volume for the vial size.

  • Reagent Handling: Handle benzenesulfonyl chloride and pyridine with extreme care. They are corrosive and can cause severe burns.

Conclusion

This application note provides a comprehensive and reliable protocol for the microwave-assisted synthesis of N-(4-methoxyphenyl)benzene-1-sulfonamide derivatives. By leveraging MAOS technology, researchers can achieve significantly reduced reaction times, high product yields, and enhanced purity compared to conventional methods.[6][9] The methodology is robust, scalable, and readily adaptable for creating diverse compound libraries, making it an invaluable tool for modern medicinal chemistry and drug discovery programs.

References

  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
  • Specific effects of microwave - Solid supported reaction.
  • PMC. Preparation of sulfonamides from N-silylamines.
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
  • An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information.
  • ResearchGate. (PDF) N-(4-Methoxyphenyl)benzenesulfonamide.
  • PMC - NIH. N-(4-Methoxyphenyl)benzenesulfonamide.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23).
  • PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S.
  • IJPPR. (2016, May 6). Synthesis (Microwave-Assisted) and Characterization of Some Heterocyclic Sulphonamide Derivatives.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
  • PMC - NIH. Microwave-assisted synthesis and bioevaluation of new sulfonamides.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Sulfonamides are a critical class of compounds in medicinal chemistry, and achieving high-purity, high-yield products is essential for downstream applications[1][2]. This guide provides in-depth, field-proven insights to help you navigate the complexities of this synthesis.

Part 1: Troubleshooting Guide - Low Reaction Yield

This section addresses the most common and frustrating issue in synthesis: low yield. The questions are structured to help you diagnose and solve specific problems you may be encountering.

Q1: My reaction yield is consistently low (<40%), and TLC/LC-MS analysis of the crude product shows a complex mixture with significant amounts of unreacted 4-methoxyaniline. What are the likely causes and how can I resolve this?

A1: This classic problem points towards either an incomplete reaction or the prevalence of side reactions. The root cause often lies in the quality of your reagents or suboptimal reaction conditions. Let's dissect the potential issues:

  • Cause 1: Degradation of 4-hydroxybenzenesulfonyl chloride.

    • Expertise & Experience: Benzenesulfonyl chlorides, especially those with activating groups, are highly reactive electrophiles[3]. The sulfonyl chloride functional group is susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive sulfonic acid. The presence of a hydroxyl group on the ring can further complicate its stability.

    • Trustworthiness (Self-Validation): Before starting the reaction, check the purity of your sulfonyl chloride. A simple test is to run a TLC of the starting material; significant streaking or a spot at the baseline may indicate the presence of the sulfonic acid.

    • Authoritative Solution:

      • Ensure Proper Storage: Store 4-hydroxybenzenesulfonyl chloride under anhydrous conditions (e.g., in a desiccator) and under an inert atmosphere (N₂ or Argon).

      • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent or purify it before use.

      • Consider a Protected Version: A highly effective strategy is to use a more stable precursor, such as 4-acetoxybenzenesulfonyl chloride . The acetyl group protects the reactive hydroxyl group, preventing side reactions, and can be easily removed post-synthesis[4][5].

  • Cause 2: Ineffective Base/HCl Scavenging.

    • Expertise & Experience: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl)[6]. This acid will protonate the unreacted 4-methoxyaniline, rendering it non-nucleophilic and effectively halting the reaction. A suitable base is crucial to neutralize this HCl as it forms.

    • Trustworthiness (Self-Validation): The reaction mixture should remain basic throughout the addition of the sulfonyl chloride. You can test this by spotting a small aliquot onto wet pH paper.

    • Authoritative Solution:

      • Choice of Base: Pyridine is a common choice as it can serve as both the base and the solvent. However, its nucleophilicity can sometimes lead to side reactions. Triethylamine (TEA) is a non-nucleophilic alternative that is often preferred.

      • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete HCl scavenging. An excess is generally not harmful, within reason.

      • See Table 1 for a comparison of common bases.

  • Cause 3: Sub-optimal Reaction Temperature.

    • Expertise & Experience: The initial reaction between the sulfonyl chloride and the amine is often exothermic. If the temperature is not controlled, the increased heat can accelerate the decomposition of the sulfonyl chloride and promote side reactions.

    • Authoritative Solution:

      • Controlled Addition: Dissolve the 4-methoxyaniline and base in a suitable solvent (e.g., Dichloromethane - DCM) and cool the mixture to 0 °C in an ice bath.

      • Slow Addition: Add a solution of the sulfonyl chloride in the same solvent dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

      • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.

Q2: My primary impurity is a high molecular weight species that is difficult to separate from the product. What is this byproduct and how can I prevent its formation?

A2: This is a strong indication of intermolecular side reactions involving the free hydroxyl group of 4-hydroxybenzenesulfonyl chloride.

  • Expertise & Experience: The phenolic hydroxyl group is nucleophilic, especially in the presence of a base. It can react with another molecule of the sulfonyl chloride to form a sulfonate ester dimer or even oligomers. This side reaction is a classic problem when working with bifunctional reagents.

  • Trustworthiness (Self-Validation): This side product will have a significantly higher molecular weight than your desired product and will likely be less polar. It can often be observed on a TLC plate as a spot with a higher Rf value or as a higher mass peak in LC-MS analysis.

  • Authoritative Solution: Employ a Protecting Group Strategy.

    • The most robust and reliable method to prevent this side reaction is to protect the hydroxyl group before the sulfonylation reaction. Using 4-acetoxybenzenesulfonyl chloride is the recommended approach.

    • The Workflow:

      • Step 1 (Sulfonylation): React 4-acetoxybenzenesulfonyl chloride with 4-methoxyaniline. This reaction is much cleaner as the protected hydroxyl group cannot participate in side reactions.

      • Step 2 (Deprotection): After the sulfonamide bond is formed, the acetyl protecting group can be easily removed under basic conditions (e.g., using NaOH or K₂CO₃ in methanol) to yield the final desired product with high purity[7][8].

    • A detailed protocol for this superior two-step synthesis is provided in Part 3 .

Q3: I've managed to improve the reaction, but now I'm struggling with the purification. The crude product is an oil or a sticky solid that is difficult to crystallize.

A3: Purification challenges are common with sulfonamides, which can have tricky solubility profiles. A systematic approach to work-up and purification is key.

  • Expertise & Experience: The goal of the work-up is to remove unreacted starting materials and the base before attempting crystallization or chromatography. Unreacted 4-methoxyaniline (which is basic) and pyridine/TEA are the most common culprits that inhibit crystallization.

  • Trustworthiness (Self-Validation): A clean 'H NMR of your crude product after work-up should show minimal to no signals corresponding to the starting amine or the base used.

  • Authoritative Solution: A Robust Work-up and Purification Protocol.

    • Quench and Dilute: After the reaction is complete, quench it by slowly adding it to a beaker of water or ice.

    • Acid Wash: Transfer the mixture to a separatory funnel. Add DCM or Ethyl Acetate to dissolve the organic components. Wash the organic layer sequentially with 1M HCl (to remove the basic amine and any remaining base), water, and finally with brine.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. At this point, you should have a crude solid.

    • Purification:

      • Recrystallization: This is the preferred method for obtaining highly pure material. See Table 2 for recommended solvent systems. A mixture of ethanol and water, or ethyl acetate and hexanes, often works well.

      • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A gradient elution, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40%, will typically provide good separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of sulfonyl chloride to amine? A: A slight excess of the amine (1.0 to 1.1 equivalents) can sometimes help to drive the reaction to completion. However, a 1:1 molar ratio is standard, especially when using the protected sulfonyl chloride, as it simplifies purification.

Q2: Is it absolutely necessary to protect the hydroxyl group? A: While not strictly necessary, and some procedures report direct synthesis[9], protecting the hydroxyl group is highly recommended for achieving consistently high yields (>80%) and simplifying purification. The direct method is often plagued by the side reactions discussed in Q2 of the troubleshooting guide.

Q3: Can I use a different base instead of pyridine or triethylamine? A: Yes, other non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) can be used. Inorganic bases like sodium carbonate can also be employed, particularly in biphasic systems (e.g., water/DCM), though this can sometimes be less efficient[9].

Q4: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting amine and the product (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared. LC-MS can also be used for more precise monitoring.

Part 3: Protocols & Data

Protocol 1: High-Yield Synthesis using 4-acetoxybenzenesulfonyl chloride (Recommended)

This two-step protocol is designed for maximum yield and purity.

Step 1: Synthesis of 4-acetoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

  • To a round-bottom flask under an inert atmosphere (N₂), add 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq).

  • Add anhydrous Dichloromethane (DCM) to dissolve the solids (approx. 0.1 M concentration).

  • Cool the flask to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-acetoxybenzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, proceed with the work-up as described in the troubleshooting guide (Q3). The product is typically a white solid.

Step 2: Deprotection to this compound

  • Dissolve the acetyl-protected sulfonamide from Step 1 in methanol (MeOH).

  • Add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Once complete, carefully neutralize the mixture to pH ~6-7 with 1M HCl.

  • The product will often precipitate out of the solution. If not, remove the methanol under reduced pressure and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize the final product from an appropriate solvent system (see Table 2).

Data Tables

Table 1: Comparison of Common Bases for Sulfonylation

BasepKa of Conjugate AcidKey AdvantagesKey Disadvantages
Pyridine 5.2Good solvent, effective baseCan be nucleophilic, difficult to remove
Triethylamine (TEA) 10.7Stronger base, non-nucleophilicVolatile, strong odor
DIPEA 11.0Sterically hindered, non-nucleophilicHigher cost
Sodium Carbonate 10.3Inexpensive, easy to removeRequires biphasic system, can be slow

Table 2: Recommended Solvent Systems for Recrystallization

Primary SolventAnti-SolventExpected PurityNotes
Ethanol Water>98%Good for medium to large scale.
Ethyl Acetate Hexanes>99%Excellent for high purity, good for smaller scales.
Acetone Water>97%Can sometimes form solvates.
Methanol Dichloromethane>98%Useful if product is highly soluble in alcohols.

Part 4: Visualizations

Diagrams

Below are diagrams illustrating the key chemical and logical processes involved in the synthesis.

Reaction_Scheme cluster_reactants Reactants cluster_products Products A 4-Acetoxybenzenesulfonyl Chloride C Protected Sulfonamide A->C + B (TEA, DCM) B 4-Methoxyaniline D Final Product: 4-Hydroxy-N-(4-methoxyphenyl) benzene-1-sulfonamide C->D NaOH, MeOH/H₂O (Deprotection)

Caption: Recommended two-step reaction pathway.

Workflow React 1. React Amine and Protected Sulfonyl Chloride Workup1 2. Aqueous Workup (Acid Wash) React->Workup1 Deprotect 3. Base-mediated Deprotection Workup1->Deprotect Workup2 4. Neutralization & Extraction Deprotect->Workup2 Purify 5. Recrystallization or Chromatography Workup2->Purify Analyze 6. Characterization (NMR, MS, Purity) Purify->Analyze

Caption: High-yield experimental workflow.

Troubleshooting rect_node rect_node start Low Yield? check_sm Starting Materials Consumed? start->check_sm side_rxn High MW Byproduct Seen? check_sm->side_rxn Yes sol_sm Solution: - Check Sulfonyl Chloride Quality - Increase Base Equivalents - Optimize Temperature check_sm->sol_sm No sol_side_rxn Solution: - Use Protected Sulfonyl Chloride (4-acetoxybenzenesulfonyl chloride) side_rxn->sol_side_rxn Yes sol_purify Issue is Purification: - Improve Workup Protocol - Screen Recrystallization Solvents side_rxn->sol_purify No

Caption: Troubleshooting decision tree for low yield.

References

Sources

minimizing side reactions in the sulfonation of 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonation of 4-Methoxyaniline (p-Anisidine)

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Target Product: 2-Amino-5-methoxybenzenesulfonic acid (p-Anisidine-2-sulfonic acid) Audience: Process Chemists, R&D Scientists, Drug Development Engineers

User Guide Overview

Welcome to the Technical Support Center for aromatic sulfonation. This guide addresses the specific challenges of sulfonating 4-methoxyaniline (p-anisidine) . Unlike simple aniline, the presence of the electron-donating methoxy group introduces significant risks of oxidation ("tarring"), demethylation, and regiochemical ambiguity.

This guide prioritizes the Thermal Rearrangement ("Baking") Process over liquid-phase oleum sulfonation, as it is the industry standard for minimizing isomers and oxidative degradation.

Module 1: The Reaction Pathway & Critical Control Points

To troubleshoot effectively, you must visualize the competition between the desired thermodynamic rearrangement and the kinetic side reactions.

Primary Mechanism (The "Baking" Route):

  • Salt Formation: p-Anisidine reacts with

    
     to form the sulfate salt.
    
  • Dehydration: Heating yields p-methoxyphenylsulfamic acid (N-sulfonation).

  • Rearrangement: At 170°C–200°C, the sulfonate group migrates from the nitrogen to the ortho carbon (Position 2), the only available activated position (Para is blocked).

Critical Side Reactions:

  • Oxidation: The electron-rich ring is easily oxidized by

    
    , creating dark, insoluble tars.
    
  • Demethylation: Acidic hydrolysis of the methoxy ether to a phenol, typically caused by trapped moisture at high temperatures.

  • Disulfonation: Occurs if excess sulfonating agent is present at high temperatures.

SulfonationPathway Start 4-Methoxyaniline (p-Anisidine) Salt Anilinium Sulfate Salt Start->Salt + H2SO4 (Stoichiometric) Tar Black Tar / Quinones (Oxidation) Start->Tar Excess SO3 / O2 (Liquid Phase Risk) Sulfamic p-Methoxyphenylsulfamic Acid (N-Sulfonation) Salt->Sulfamic - H2O (Dehydration) Target 2-Amino-5-methoxybenzenesulfonic Acid (Thermodynamic Product) Sulfamic->Target Baking (170-200°C) Migration to Ortho Phenol Hydroxy-analogs (Demethylation) Sulfamic->Phenol + H2O / High T (Trapped Moisture) Disulfo Disulfonated Species Target->Disulfo Excess Acid + High T

Caption: Figure 1.[1][2][3][4] Reaction cascade for p-anisidine sulfonation. The green path represents the desired "Baking" process; dashed red lines indicate failure modes.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned into a black, sticky tar."

Diagnosis: Uncontrolled Oxidation. p-Anisidine is highly electron-rich. In liquid-phase sulfonation (using Oleum or excess


), the monomer is oxidized by free 

or atmospheric oxygen before sulfonation can stabilize the ring.

Corrective Protocol:

  • Switch to Solid-Phase Baking: Avoid liquid oleum. Use the "Baking Process" where the amine is protected as a sulfate salt before high heat is applied.

  • Inert Atmosphere: Strictly blanket the reactor with Nitrogen (

    
    ) or Argon. p-Anisidine air-oxidizes even at room temperature.
    
  • Stoichiometry Check: Ensure

    
     is not in large excess. Use a 1.0 : 1.05 molar ratio (Aniline : Acid). Excess acid acts as an oxidant at high temps.
    
Issue 2: "I am detecting significant phenolic impurities (Demethylation)."

Diagnosis: Acid-Catalyzed Ether Hydrolysis. The methoxy group is an ether. Under acidic conditions and high temperatures, water attacks the ether linkage, cleaving the methyl group and leaving a phenol.

Corrective Protocol:

  • Moisture Management: The baking process generates water (Dehydration step). This water must be removed immediately.

    • Action: Apply a vacuum (20–50 mbar) or a continuous

      
       sweep during the baking phase to pull reaction water out of the equilibrium.
      
  • Temperature Ramp: Do not jump straight to 200°C.

    • Step 1: Heat to 120°C (Formation of sulfamic acid).

    • Step 2: Apply Vacuum.

    • Step 3: Ramp slowly to 180°C for the rearrangement.

Issue 3: "The yield is low, and I have unreacted starting material."

Diagnosis: Incomplete Rearrangement or "Caking". In the baking process, the material transitions from a liquid melt to a solid cake. If the cake is too dense, heat transfer fails, and the rearrangement stops.

Corrective Protocol:

  • Use a High-Torque Kneader/Blender: Standard overhead stirrers will fail. Use a sigma-blade mixer or a rotary ball mill reactor (industrial "Baker").

  • Additive - Sulfamic Acid: Instead of using only

    
    , add Sulfamic Acid  (
    
    
    
    ) as the sulfonating agent.
    • Benefit: It reacts directly to form the phenylsulfamic acid intermediate without generating as much "wet" sulfuric acid byproducts, keeping the mass drier and more friable.

Module 3: Comparative Methodologies

Select the protocol that matches your available equipment and purity requirements.

FeatureMethod A: The "Baking" Process (Recommended) Method B: Liquid Phase (Oleum/H2SO4)
Primary Reagent Stoichiometric

or Sulfamic Acid
Excess Oleum (20-65%) or conc.

Reaction State Solid-state / PasteLiquid solution
Regioselectivity High (Ortho to amine)Variable (Mix of ortho/meta to methoxy)
Oxidation Risk Low (Amine is protonated/salted)High (Free amine exposed to oxidant)
Demethylation Risk Moderate (Requires water removal)High (Acidic hydrolysis)
Main Impurity Unreacted p-AnisidineDisulfonated products & Tars

Module 4: Validated Experimental Protocol (The "Baking" Method)

Objective: Synthesis of 2-Amino-5-methoxybenzenesulfonic acid. Scale: Laboratory (100g basis).

  • Salt Formation:

    • In a sigma-blade mixer or heavy-duty reactor, charge 123g (1.0 mol) p-Anisidine .

    • Slowly add 100g (1.02 mol)

      
       (98%)  dropwise.
      
    • Observation: Exothermic reaction. The mass will form a thick paste/solid of p-anisidine sulfate.

    • Control: Keep temp < 100°C during addition to prevent premature charring.

  • The "Bake" (Rearrangement):

    • Heat the solid mass to 180°C over 2 hours.

    • Crucial: Apply vacuum (approx. 20 mmHg) to remove the water of reaction.

    • Maintain 180°C for 4–6 hours. The mass will turn grey/violet but should not turn black.

  • Work-up:

    • Cool to 60°C.

    • Dissolve the solid cake in dilute Sodium Hydroxide (NaOH) to pH 8–9 (Forms the sodium sulfonate, which is soluble; unreacted aniline remains insoluble).

    • Filter off any insoluble "tar" or unreacted aniline.

    • Acidify the filtrate with HCl to pH 2.5. The zwitterionic product (2-Amino-5-methoxybenzenesulfonic acid) will precipitate as white/grey needles.

    • Filter and wash with ice water.

Module 5: Troubleshooting Decision Tree

Troubleshooting Problem Identify Defect Black Black/Tarry Product Problem->Black WrongIso Wrong Isomer / Mixture Problem->WrongIso LowYield Low Yield / Sticky Problem->LowYield Sol_Ox CAUSE: Oxidation FIX: Use Inert Gas (N2) FIX: Reduce Acid Excess Black->Sol_Ox Sol_Iso CAUSE: Kinetic Control FIX: Increase Bake Temp (>170°C) FIX: Increase Time WrongIso->Sol_Iso Sol_Water CAUSE: Water Trapped FIX: Apply Vacuum FIX: Grind/Powder the Cake LowYield->Sol_Water

Caption: Figure 2.[3][5] Quick diagnostic flow for common sulfonation failures.

References

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis (5th ed.). McGraw-Hill.
  • Bauer, K., et al. (1992). Process for the preparation of 5-methoxy-2-aminobenzene-1-sulfonic acid. U.S. Patent 5,124,475. Link (Describes the specific stoichiometry and use of amidosulfonic acid to minimize side reactions).

  • Gilbert, E. E. (1965).[6] Sulfonation and Related Reactions. Interscience Publishers. (Comprehensive review of sulfonating agents and side-reaction mechanisms).

  • ScienceMadness Discussion. (2008). p-Anisidine-2-sulfonic acid synthesis and troubleshooting. Link (Valuable community-verified troubleshooting regarding demethylation risks and temperature control).

  • Yang, Y., et al. (2018). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers. Current Issues in Molecular Biology. Link (Discusses the oxidation mechanism of aniline derivatives during sulfonation).

Sources

Validation & Comparative

A Researcher's Guide to the Proton NMR Analysis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] Its ability to provide detailed structural information makes it indispensable for verifying the identity, purity, and stability of active pharmaceutical ingredients (APIs).[3][4] This guide provides an in-depth, experience-driven protocol for the proton NMR (¹H NMR) analysis of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, a sulfonamide derivative of interest, and its comparison against reference standards. The principles and methodologies detailed herein are designed to ensure data of the highest scientific integrity, a critical factor for regulatory submissions and advancing drug development pipelines.

The Foundational Role of NMR in Pharmaceutical Analysis

NMR spectroscopy offers a non-destructive and highly specific method for molecular characterization.[2][4] For a molecule like this compound, ¹H NMR allows for the precise determination of the chemical environment of each proton, confirming the molecular structure and identifying any potential impurities.[1] The quantitative nature of NMR (qNMR) further enables the accurate determination of compound potency without the need for a specific reference standard of the analyte itself.[3][5]

Experimental Design: A Self-Validating Approach

The integrity of any analytical result hinges on a meticulously designed and executed experiment. The following protocol is structured to be self-validating by incorporating best practices for sample preparation and data acquisition, thereby minimizing artifacts and ensuring reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Acquire Spectrum shim->acquire process Process Data acquire->process interpret Interpret & Compare process->interpret

Caption: A streamlined workflow for NMR analysis, from sample preparation to data interpretation.

1. Sample and Reference Standard Preparation:

  • Rationale: Proper sample preparation is paramount for obtaining high-quality NMR spectra.[6] The concentration must be sufficient for a good signal-to-noise ratio, while avoiding viscosity-induced line broadening.[7] The choice of deuterated solvent is critical as it must dissolve the analyte without contributing interfering signals.[8]

  • Protocol:

    • Accurately weigh 5-10 mg of this compound and a comparable amount of a certified reference standard (e.g., N-(4-methoxyphenyl)benzenesulfonamide) into separate, clean vials.[6][8]

    • To each vial, add approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is an excellent choice for sulfonamides due to its high polarity.[9][10]

    • Gently vortex or sonicate the vials to ensure complete dissolution of the samples.[6]

    • Filter each solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10]

    • Cap the NMR tubes securely to prevent solvent evaporation and contamination.[6]

2. ¹H NMR Data Acquisition:

  • Rationale: The parameters for data acquisition are chosen to ensure optimal resolution and sensitivity. Shimming is a crucial step to maximize the homogeneity of the magnetic field, leading to sharper spectral lines.

  • Protocol:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[7]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, a spectral width of 12 ppm, and a relaxation delay of 1-2 seconds).

    • Repeat the process for the reference standard under identical conditions to ensure a valid comparison.

Data Analysis and Interpretation

The analysis of the ¹H NMR spectrum involves examining four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Caption: Structure of this compound with key protons labeled.

Proton LabelExpected Chemical Shift (δ, ppm) in DMSO-d₆Observed MultiplicityIntegrationRationale for Assignment
H-A ~7.6Doublet2HProtons ortho to the electron-withdrawing sulfonyl group are deshielded.[11]
H-B ~6.8Doublet2HProtons meta to the sulfonyl group and ortho to the electron-donating hydroxyl group are shielded.[11]
H-C ~6.9Doublet2HProtons ortho to the nitrogen and meta to the methoxy group.
H-D ~6.7Doublet2HProtons meta to the nitrogen and ortho to the electron-donating methoxy group are shielded.[11]
-OCH₃ ~3.7Singlet3HCharacteristic chemical shift for methoxy protons.[12]
-OH ~9.5-10.5Broad Singlet1HPhenolic protons are typically broad and downfield, and their chemical shift is concentration-dependent.[13]
-NH- ~9.0-10.0Singlet1HSulfonamide NH protons are also typically downfield.[12]

Note: The expected chemical shifts are approximate and can be influenced by solvent and concentration.[9][14] The aromatic protons on both rings are expected to appear as doublets due to coupling with their adjacent protons, a pattern characteristic of para-substituted benzene rings.[11][15]

The ¹H NMR spectrum of a pure sample of this compound should exhibit the signals detailed in the table above. The integration values should correspond to the number of protons in each unique chemical environment.[16] The splitting patterns (multiplicities) provide information about the number of neighboring protons.[16]

When comparing the spectrum of the test sample to that of the reference standard, the following points should be considered:

  • Chemical Shifts: The chemical shifts of all corresponding protons should be identical within an acceptable tolerance (typically ±0.02 ppm).

  • Multiplicities and Coupling Constants: The splitting patterns and coupling constants should match exactly.

  • Integration: The relative integrals of all signals should be consistent between the two spectra.

  • Impurities: The spectrum of the test sample should be free of any signals that are not present in the spectrum of the reference standard. Any additional peaks would indicate the presence of impurities, which would require further investigation for identification and quantification.

Conclusion

This guide outlines a robust and scientifically sound methodology for the ¹H NMR analysis of this compound. By adhering to these detailed protocols and principles of data interpretation, researchers, scientists, and drug development professionals can confidently assess the structural integrity and purity of this compound. The application of these rigorous analytical practices is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • University of California, Davis. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Pharmaffiliates. The Role of Spectroscopy in Modern Pharmaceutical Quality Control. [Link]

  • Nanalysis. NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • University of Basrah. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • Royal Society of Chemistry. Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • Mesbah Energy Co. \Basics of NMR\ Sample preparation and analysis of NMR analysis data. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • American Chemical Society. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. [Link]

  • University of Calgary. Ch 13 - Aromatic H. [Link]

  • St. Norbert College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • Thieme. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. [Link]

  • SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. N-(4-Methoxyphenyl)benzenesulfonamide. [Link]

  • National Institutes of Health. N-(4-Methoxyphenyl)benzenesulfonamide. [Link]

  • Everest Pharm-Tech. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. [Link]

Sources

Comparative Study of Sulfonamide Inhibitors for Carbonic Anhydrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of sulfonamide-based carbonic anhydrase inhibitors (CAIs), moving beyond basic descriptions to evaluate isoform selectivity, kinetic performance (


), and therapeutic utility. It is designed for researchers in medicinal chemistry and pharmacology who require actionable data on "classical" inhibitors (Acetazolamide, Methazolamide) versus "tail-approach" derivatives (SLC-0111).

Mechanistic Foundation: The Zinc-Binding Paradigm

The efficacy of all sulfonamide inhibitors rests on a shared molecular mechanism: the coordination of the sulfonamide moiety (


) to the catalytic zinc ion within the enzyme's active site.
The "Tail Approach" in Inhibitor Design

While the zinc-binding group (ZBG) anchors the molecule, the "tail" determines selectivity. The active site of Carbonic Anhydrase (CA) contains a hydrophobic pocket and a hydrophilic region. Modern drug design utilizes the "tail approach" to append scaffolds that interact with specific amino acid residues at the entrance of the active site, thereby discriminating between isoforms (e.g., the ubiquitous CA II vs. the tumor-associated CA IX).

Structural Logic Diagram

The following diagram illustrates the structural hierarchy of CA inhibition, from the metal coordination to the selectivity-determining tail interactions.

CA_Inhibition_Mechanism cluster_ActiveSite CA Active Site Environment Zn Catalytic Zinc (Zn2+) ZBG Sulfonamide Head (-SO2NH2) ZBG->Zn Coordination Bond (Displaces H2O/OH-) Scaffold Aromatic/Heterocyclic Scaffold Scaffold->ZBG Linker Linker Region Scaffold->Linker Hydrophobic Hydrophobic Pocket (Val121, Leu198) Scaffold->Hydrophobic Van der Waals Tail Selectivity Tail (Interacts with Isoform-Specific Residues) Linker->Tail Hydrophilic Hydrophilic Region (His64, Asn67) Tail->Hydrophilic H-Bonds/Electrostatic

Caption: Structural logic of sulfonamide CAIs. The ZBG anchors the drug, while the tail exploits subtle residue differences (e.g., Val121 vs. Val131) to achieve isoform selectivity.

Comparative Analysis of Inhibitor Classes

First Generation: Systemic Inhibitors

Acetazolamide (AAZ) & Methazolamide (MZA)

  • Profile: These are the prototypes. They exhibit high affinity for most physiologically relevant isoforms (CA I, II, IV, IX, XII) but lack selectivity.

  • Utility: Primarily used for glaucoma (reducing aqueous humor secretion), altitude sickness, and edema.

  • Limitation: Systemic administration leads to off-target inhibition of CA I in red blood cells and CA isoforms in the kidney, causing paresthesia and metabolic acidosis.

Second Generation: Topical/Ocular Inhibitors

Dorzolamide (DZA) & Brinzolamide (BZA)

  • Profile: Designed with high water solubility to allow for topical formulation (eye drops), bypassing systemic side effects.[1]

  • Selectivity: Both are potent CA II inhibitors (the primary target in ciliary processes).

  • Performance: Brinzolamide generally exhibits a lower

    
     (higher potency) and better ocular tolerability (less stinging) compared to Dorzolamide, though clinical efficacy in lowering intraocular pressure is comparable.[2]
    
Emerging Class: Tumor-Associated Isoform Inhibitors

SLC-0111 (Ureido-sulfonamide) [3]

  • Profile: A "Tail Approach" derivative currently in clinical trials. It targets CA IX and CA XII, which are overexpressed in hypoxic tumors to regulate pH.

  • Mechanism: The ureido linker confers flexibility, allowing the tail to reach the rim of the active site where CA IX differs significantly from CA II.

  • Advantage: High selectivity for CA IX/XII over the ubiquitous CA I and II, reducing systemic toxicity during cancer therapy.

Quantitative Performance Data ( Values)

The following table aggregates inhibition constants (


) from stopped-flow CO2 hydration assays. Lower 

indicates higher potency.
InhibitorClassCA I (RBC)

(nM)
CA II (Glaucoma)

(nM)
CA IX (Tumor)

(nM)
CA XII (Tumor)

(nM)
Selectivity Note
Acetazolamide Systemic~25012 255.7Pan-inhibitor; poor selectivity.
Methazolamide Systemic~5014 273.4High potency, low selectivity.
Dorzolamide Topical>50,0009 ~50~3-4High CA II affinity; water soluble.
Brinzolamide Topical>10,0003.2 ~40~2-3Highest potency against CA II.
SLC-0111 Oncology>5,000~96045 4.5 High selectivity for IX/XII over I/II.

Data Sources: Supuran C.T. et al. [1, 2], Clinical Trials Data [3]. Values are approximate means derived from stopped-flow kinetics at 20-25°C.

Experimental Validation: Stopped-Flow CO2 Hydration Assay

To validate the performance of a novel sulfonamide, the Stopped-Flow CO2 Hydration Assay (Khalifah method) is the gold standard. It measures the catalytic rate of CO2 hydration (


) in the presence of an inhibitor.
Protocol Workflow

Objective: Determine the inhibition constant (


) by monitoring the acidification of the reaction mix via a pH indicator.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with

      
      .
      
    • Indicator: 0.2 mM Phenol Red (Absorbance max ~557 nm).

    • Substrate: CO2-saturated water (approx. 17-25 mM CO2 depending on temp).

    • Enzyme: Recombinant human CA isoenzyme (concentration ~5–10 nM).

  • The Reaction:

    • The stopped-flow instrument rapidly mixes the Enzyme + Inhibitor + Indicator solution with the CO2 Substrate solution.

  • Detection:

    • As CO2 is hydrated to bicarbonate and protons (

      
      ), the pH drops.
      
    • Phenol Red transitions from red (basic) to yellow (acidic).

    • The decrease in absorbance at 557 nm is recorded over time (typically 0.1 – 1.0 seconds).

  • Data Analysis:

    • Initial rates (

      
      ) are calculated from the kinetic traces.
      
    • 
       is derived using the Cheng-Prusoff equation adapted for enzyme kinetics: 
      
      
      
      .
Assay Logic Diagram

StoppedFlow_Protocol cluster_Inputs Input Solutions SolA Syringe A: Enzyme + Inhibitor + Phenol Red (pH 7.5) Mixer Rapid Mixing Chamber (Stopped-Flow Module) SolA->Mixer SolB Syringe B: CO2 Saturated Water (Substrate) SolB->Mixer Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixer->Reaction t = 0s Detector Detection: Absorbance Decay @ 557nm (Phenol Red Protonation) Reaction->Detector t = 10-1000ms Result Calculate Kinetic Constants (Michaelis-Menten / Ki) Detector->Result Data Fitting

Caption: Workflow for the Khalifah Stopped-Flow CO2 Hydration Assay. Rapid mixing allows measurement of the fast catalytic turnover (


) of CA enzymes.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][5] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrase IX inhibitor SLC-0111 induces cancer cell death and inhibits metastasis in vivo.[3] Proceedings of the National Academy of Sciences, 109(27), E1806-E1806.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 380341-92-4 Formula: C₁₃H₁₃NO₄S Molecular Weight: 279.31 g/mol

Part 1: Executive Safety Directive

Attention: As a Senior Application Scientist, I must emphasize that while specific regulatory listings (e.g., RCRA P-list or U-list) may not explicitly cite CAS 380341-92-4, its chemical structure—containing both a phenolic moiety and a sulfonamide core—dictates that it be managed as Hazardous Chemical Waste .

Core Disposal Principle: Do NOT dispose of this compound down the drain or in municipal trash. The presence of the sulfonamide group implies potential aquatic toxicity and persistence, while the phenolic group presents environmental bioaccumulation risks. High-temperature incineration via a licensed chemical waste contractor is the only acceptable disposal route.

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This molecule possesses three functional zones that dictate its handling:

  • Sulfonamide Core (

    
    ):  Chemically stable but susceptible to N-chlorination if treated with bleach (hypochlorite). Do not use bleach for decontamination , as this may generate unstable N-chloro derivatives.
    
  • Phenolic Hydroxyl (

    
    ):  Weakly acidic (
    
    
    
    ). This increases solubility in basic aqueous solutions (NaOH/KOH), which is useful for decontamination but requires pH neutralization before waste consolidation.
  • Methoxyphenyl Ether: Generally stable but adds to the organic carbon load, requiring thermal destruction.

Hazard Class GHS Classification (Predicted) Operational Implication
Health Skin Irritant (H315), Eye Irritant (H319)Wear nitrile gloves and safety goggles.
Environmental Aquatic Chronic Toxicity (H411)Zero-discharge policy. All rinsates must be collected.
Reactivity Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, and peroxides.
Part 3: Disposal Workflows
3.1 Disposal Decision Matrix

The following logic gate ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Material Identification StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Expired Reagent StateCheck->SolidPure Crystalline/Powder SolidContam Contaminated Debris (Gloves, Weigh Boats) StateCheck->SolidContam Dry Debris LiquidOrg Organic Solution (DMSO, MeOH, DCM) StateCheck->LiquidOrg Solvent Based LiquidAq Aqueous Solution (Buffers, Media) StateCheck->LiquidAq Water Based BinSolid Container: Solid Hazardous Waste Label: 'Toxic Solid - Sulfonamide Derivative' SolidPure->BinSolid Double Bag / Vial SolidContam->BinSolid Direct BinOrg Container: Halogenated/Non-Halogenated Organic Label: 'Flammable/Toxic Organic Waste' LiquidOrg->BinOrg Consolidate BinAq Container: Aqueous Toxic Waste Label: 'Aqueous Waste - Do Not Drain' LiquidAq->BinAq Adjust pH 6-9

Figure 1: Decision tree for segregating 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide waste streams.

3.2 Detailed Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

  • Containment: Keep the substance in its original vial if possible. If the vial is damaged, transfer the substance to a clear glass vial with a Teflon-lined cap.

  • Labeling: Affix a hazardous waste tag. Clearly write: "this compound - Toxic/Irritant."

  • Secondary Containment: Place the sealed vial inside a clear, sealable plastic bag (e.g., Ziploc) to prevent contamination of the main waste drum.

  • Disposal: Deposit into the Solid Hazardous Waste Drum .

Scenario B: Disposal of Reaction Mixtures (Liquid)

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use the Halogenated Waste Stream.

    • Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Use the Non-Halogenated Organic Waste Stream.

  • Consolidation: Pour the mixture into the appropriate carboy using a funnel.

  • Rinsing: Rinse the reaction vessel twice with a small volume of acetone or methanol. Add these rinsates to the same waste carboy. Do NOT wash the vessel in the sink until this step is complete.

Scenario C: Decontamination of Glassware & Spills

  • Cleaning Agent: Use a solvent in which the compound is highly soluble, such as Acetone or Methanol , followed by a soapy water wash.

  • Avoid Bleach: As noted, avoid hypochlorite to prevent chloramine formation.

  • Spill Protocol:

    • Isolate: Mark the area.

    • PPE: Don nitrile gloves, lab coat, and safety glasses. Wear a dust mask (N95) if powder is loose.

    • Absorb:

      • Solid Spill: Cover with wet paper towels (to prevent dust) and wipe up.

      • Liquid Spill: Cover with vermiculite or absorbent pads.

    • Collect: Place all cleanup materials into the Solid Hazardous Waste bin.

Part 4: Regulatory Compliance & Transport

RCRA Classification (USA): While not explicitly listed on the P or U lists, this compound should be managed as a Characteristic Waste if it exhibits toxicity, or simply as Non-Regulated Hazardous Waste (depending on state regulations).

  • Best Practice: Manage as Class 6.1 (Toxic Substance) for internal safety protocols.

Department of Transportation (DOT) Guidelines: If shipping waste off-site, ensure the contractor utilizes the following description (or similar generic classification for toxic solids):

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)

  • UN Number: UN 2811

  • Hazard Class: 6.1

  • Packing Group: III

References
  • BLD Pharm. (2025). This compound Product Information & CAS 380341-92-4.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 578975 (Analog: 4-amino-N-(4-methoxyphenyl)benzenesulfonamide). Retrieved from

  • BenchChem. (2025).[2][3] General Disposal Guidelines for Sulfonamide Derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet for N-(4-methoxyphenyl)-4-methylbenzenesulfonamide (Structural Analog). Retrieved from

Sources

Personal protective equipment for handling 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 380341-92-4 Formula: C₁₃H₁₃NO₄S Molecular Weight: 279.31 g/mol [1]

Part 1: Executive Safety Summary (BLUF)

Treat as a Potent Sensitizer and Irritant. While specific toxicological data for this research intermediate is limited, its structural moieties—a sulfonamide linked to a phenolic ring—dictate a strict precautionary approach.[1]

Immediate Hazards:

  • Respiratory: High risk of mucosal irritation and sensitization (occupational asthma) upon inhalation of dust.[1]

  • Dermal: Potential for allergic contact dermatitis (sulfonamide moiety) and chemical burns/absorption (phenol moiety).[1]

  • Ocular: Severe irritation potential due to the acidic nature of the sulfonamide proton and phenolic hydroxyl.[1]

Part 2: Hazard Analysis & Technical Rationale

As a Senior Application Scientist, I rely on Structure-Activity Relationship (SAR) analysis to determine safety protocols when specific SDS data is generic.

  • The Sulfonamide Moiety (

    
    ): 
    
    • Risk: Sulfonamides are well-documented haptens.[1] They can bind to serum proteins, triggering Type I (immediate) or Type IV (delayed) hypersensitivity reactions [1].[1]

    • Implication: Inhalation of powder is the critical failure point.[1] Standard surgical masks are insufficient; particulate respirators or engineering controls are mandatory.[1]

  • The Phenolic Group (

    
    ): 
    
    • Risk: Phenols are weak acids (

      
      ) capable of denaturing proteins (keratolysis).[1] This facilitates skin absorption.[1]
      
    • Implication: Latex gloves are permeable to many phenolic compounds.[1] Nitrile is the minimum standard; laminated film is preferred for solutions.[1]

  • The Anisole Group (

    
    ): 
    
    • Risk: Generally contributes to lipophilicity, increasing the compound's ability to penetrate the stratum corneum (outer skin layer).[1]

Part 3: Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory P100 / N99 Respirator (or PAPR)Why: Surgical masks do not seal.[1] You must filter 99.97% of airborne particulates during weighing.[1] Best Practice: Handle exclusively in a certified Chemical Fume Hood.
Hand (Dry) Nitrile Gloves (Double-gloved)Spec: Minimum 5 mil thickness.[1] Why: Nitrile offers excellent resistance to dry organic solids.[1] Change immediately if punctured.[1]
Hand (Solution) Silver Shield / 4H Laminate Why: Once dissolved (e.g., in DMSO or Methanol), the solvent acts as a carrier vehicle.[1] Standard nitrile degrades rapidly against polar aprotic solvents like DMSO.[1]
Eye/Face Chemical Splash Goggles Spec: ANSI Z87.1+ (Impact & Splash).[1] Why: Safety glasses have gaps.[1] Fine sulfonamide dust can bypass side shields, reacting with eye moisture to cause irritation.[1]
Body Tyvek® Lab Coat (Closed front)Why: Cotton retains dust.[1] Non-woven polyethylene (Tyvek) sheds particles and prevents "take-home" exposure.[1]
Part 4: Operational Workflow

Trust is built on consistency.[1] Follow this self-validating workflow to minimize exposure.

The "Zero-Exposure" Weighing Protocol[1]
  • Preparation: Place a disposable balance draft shield or static-dissipative weighing funnel inside the fume hood.[1]

  • Transfer: Never weigh this compound on an open bench. Air currents will disperse the fine powder.[1]

  • Solubilization: Add solvent (typically DMSO or Methanol) immediately after weighing to "wet" the powder, locking it into the liquid phase where it cannot be inhaled.[1]

HandlingProtocol Storage Cold Storage (4°C, Desiccated) Equilibration Thermal Equilibration (Closed Vial -> RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Ionizer) Equilibration->Weighing Open only in Hood Solubilization Solubilization (Add Solvent Immediately) Weighing->Solubilization Wet Powder ASAP Waste Disposal (Solid vs. Liquid Stream) Solubilization->Waste Segregate

Figure 1: Critical path for handling sulfonamide derivatives.[1] Note the equilibration step to prevent moisture uptake, which can cause clumping and erratic powder dispersion.[1]

Part 5: Decontamination & Disposal

Spill Response (Dry Powder):

  • Do NOT sweep. Sweeping generates aerosols.[1]

  • Cover the spill with a paper towel dampened with isopropyl alcohol (IPA) .

  • Wipe gently from the outside in.[1]

  • Dispose of all cleanup materials as hazardous chemical waste.[1]

Waste Stream Classification:

  • Solid Waste: Contaminated gloves, weighing boats, and Tyvek sleeves go into Hazardous Solid Waste (often yellow bags/bins).[1]

  • Liquid Waste: Solutions of 4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide should be segregated into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

  • Do not pour down the drain.[1][2] The sulfonamide moiety is persistent in aqueous environments and contributes to antimicrobial resistance [2].[1]

References
  • National Center for Biotechnology Information (2025). Sulfonamide Allergies: Mechanism and Cross-Reactivity.[1] PubChem Compound Summary.[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.